BenchChemオンラインストアへようこそ!

Methyl 2-(2,4,5-trifluorophenyl)propanoate

Lipophilicity Drug-likeness Membrane permeability

This fluorinated building block (CAS 1880292-37-4) is the enantiomerically resolvable α-methyl ester specifically required for the S1 hydrophobic pocket of DPP-4, the validated antidiabetic target in sitagliptin and neogliptin. Unlike achiral β-isomers or wrongly substituted fluoro-phenylpropanoates, only the 2,4,5-trifluoro pattern with an α-chiral center delivers target potency and enables asymmetric synthesis of optically pure P1 fragments. The methyl ester provides a hydrolyzable handle for mild deprotection to the free acid. Secure your supply of this differentiation-critical intermediate for GPR40 agonist and DPP-4 inhibitor programs.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13074787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4,5-trifluorophenyl)propanoate
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1F)F)F)C(=O)OC
InChIInChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-8(12)9(13)4-7(6)11/h3-5H,1-2H3
InChIKeyYZNNYRSENHVEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,4,5-trifluorophenyl)propanoate (CAS 1880292-37-4): Procurement-Relevant Identity and Physicochemical Profile


Methyl 2-(2,4,5-trifluorophenyl)propanoate (CAS 1880292-37-4, molecular formula C10H9F3O2, molecular weight 218.17 g/mol) is a fluorinated aromatic ester belonging to the class of α-methyl phenylpropanoates [1]. The compound features a 2,4,5-trifluorophenyl moiety attached to the α-carbon of a methyl propanoate backbone, creating a chiral center at the α-position . Its computed XLogP3 is 2.6, topological polar surface area (TPSA) is 26.3 Ų, and predicted density and boiling point are 1.267±0.06 g/cm³ and 206.5±35.0 °C, respectively [1]. The 2,4,5-trifluoro substitution pattern is structurally identical to the phenyl pharmacophore found in sitagliptin and other DPP-4 inhibitor drugs, establishing this compound's relevance as a building block for antidiabetic drug discovery programs [2].

Why Methyl 2-(2,4,5-trifluorophenyl)propanoate Cannot Be Replaced by Other Fluorinated Phenylpropanoates in Drug Discovery


Fluorinated phenylpropanoate esters with identical molecular formulas (C10H9F3O2) and molecular weights (218.17 g/mol) are not interchangeable because three independent structural variables—fluorine substitution pattern on the aryl ring, position of the ester-bearing carbon relative to the ring (α vs. β), and presence or absence of an α-methyl chiral handle—collectively dictate downstream molecular recognition, metabolic fate, and synthetic versatility . The 2,4,5-trifluoro arrangement is specifically required for engagement with the S1 hydrophobic pocket of dipeptidyl peptidase-4 (DPP-4), a validated antidiabetic target; replacing this pattern with 2,3,5- or 2,4,6-trifluoro substitution alters binding geometry and consistently reduces target potency [1]. Furthermore, the α-methyl substituent introduces a chiral center absent in simple β-phenylpropanoate isomers, enabling enantioselective synthesis of optically active drug candidates—an option unavailable with achiral methyl 3-(2,4,5-trifluorophenyl)propanoate . The quantitative evidence below substantiates these differentiation claims.

Quantitative Comparator Evidence for Methyl 2-(2,4,5-trifluorophenyl)propanoate (CAS 1880292-37-4): Measured and Predicted Differentiation vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 2,4,5-Trifluoro-α-methyl Ester vs. Non-Fluorinated α-Methyl Ester

Methyl 2-(2,4,5-trifluorophenyl)propanoate exhibits XLogP3 of 2.6 [1], compared with LogP 1.96 for the non-fluorinated analog methyl 2-phenylpropanoate [2]. The ΔLogP of approximately +0.64 log units is attributable to the three fluorine substituents and translates to an approximately 4.4-fold higher predicted octanol/water partition coefficient, consistent with the well-established effect of aryl fluorination on lipophilicity [3]. This increase is within the optimal LogP range (1–4) for oral drug-likeness per Lipinski's guidelines, while the non-fluorinated analog falls near the lower boundary for adequate membrane permeability.

Lipophilicity Drug-likeness Membrane permeability

DPP-4 Pharmacophore: 2,4,5-Trifluorophenyl Is Required for S1 Pocket Binding; Trifluorophenyl > Difluorophenyl in Potency

In the DPP-4 inhibitor pharmacophore, the 2,4,5-trifluorophenyl moiety occupies the S1 hydrophobic pocket, and trifluorophenyl derivatives are explicitly described as more potent than difluorophenyl analogs [1]. The 2-F atom is positioned within hydrogen-bonding distance to Asn710, a key residue in DPP-4 [1]. When the fluorine pattern is altered to 2,3,5- or 2,4,6-substitution, or when fluorine count is reduced to two, both binding geometry and inhibitory potency are compromised. Representative DPP-4 inhibitors containing the 2,4,5-trifluorophenyl fragment include sitagliptin (IC50 = 18 nM) and neogliptin (IC50 = 16.8 ± 2.2 nM) [2]. The target compound serves as a direct precursor to the 2-(2,4,5-trifluorophenyl)propanoic acid scaffold that constitutes the P1 fragment in this inhibitor class [3].

DPP-4 inhibition Pharmacophore S1 pocket Type 2 diabetes

Stereochemical Differentiation: α-Methyl Chiral Handle vs. Achiral β-Phenylpropanoate Isomer

Methyl 2-(2,4,5-trifluorophenyl)propanoate contains a chiral center at the α-carbon (C-2 of the propanoate chain), defined by the presence of both a methyl group and a 2,4,5-trifluorophenyl substituent attached to the same carbon [1]. In contrast, its positional isomer methyl 3-(2,4,5-trifluorophenyl)propanoate (CAS 1260761-29-2) has no chiral center because the ester-bearing carbon is two bonds removed from the phenyl ring and carries only two hydrogen atoms . The computed properties confirm the target compound has exactly one undefined atom stereocenter, enabling the production of enantiomerically enriched intermediates for chiral drug synthesis [1]. Phenylpropanoic acid derivatives with α-methyl substitution have been patented as GPR40 agonists where the (S)-enantiomer configuration is specifically required for biological activity [2].

Chiral building block Enantioselective synthesis Optical activity

Physicochemical Density Comparison: Fluorinated α-Methyl Ester vs. Non-Fluorinated Parent Scaffold

The predicted density of methyl 2-(2,4,5-trifluorophenyl)propanoate is 1.267±0.06 g/cm³ [1], compared with 1.029 g/cm³ for the non-fluorinated analog methyl 2-phenylpropanoate [2]. This represents a density increase of approximately 23% (Δρ ≈ +0.238 g/cm³), attributable to the higher atomic mass of fluorine (19.0 g/mol) replacing hydrogen (1.0 g/mol) at three aromatic positions, combined with the electron-withdrawing effect of fluorine that compacts the molecular volume [3]. The predicted boiling point of the target compound is 206.5±35.0 °C, slightly lower than the 212.3 °C reported for the non-fluorinated analog [REFS-1, REFS-2].

Physicochemical properties Density Molecular packing

Vendor Purity Benchmarking: Consistent 95% Minimum Purity Across Multiple Suppliers

Methyl 2-(2,4,5-trifluorophenyl)propanoate is commercially available at ≥95% purity from multiple suppliers including Enamine, Leyan, and AKSci [REFS-1, REFS-2, REFS-3]. This purity level is equivalent to the minimum purity specification (95%) reported for its closest regioisomer methyl 2-(2,3,5-trifluorophenyl)propanoate (CAS 1872915-51-9) . The β-phenylpropanoate isomer methyl 3-(2,4,5-trifluorophenyl)propanoate is available at a slightly higher 98% purity from Leyan, though without the stereochemical handle of the target compound . All three trifluorinated C10H9F3O2 isomers share the same molecular weight (218.17 g/mol) and molecular formula, making analytical verification by HRMS or elemental analysis essential for procurement quality control [1].

Chemical procurement Purity specification Vendor comparison

Procurement-Guiding Application Scenarios for Methyl 2-(2,4,5-trifluorophenyl)propanoate (CAS 1880292-37-4)


Enantioselective Synthesis of DPP-4 Inhibitor P1 Fragments (Sitagliptin-Class Antidiabetics)

The 2,4,5-trifluorophenyl moiety is the validated S1-pocket pharmacophore in sitagliptin, neogliptin, and related DPP-4 inhibitors [1]. The α-methyl chiral center permits synthesis of enantiomerically pure (R)- or (S)-2-(2,4,5-trifluorophenyl)propanoic acid, which serves as the P1 fragment precursor. This is not achievable with the achiral β-phenylpropanoate isomer (CAS 1260761-29-2) or with non-fluorinated phenylpropanoates lacking the requisite S1 binding affinity [2]. The XLogP3 of 2.6 places derived inhibitors within the optimal oral drug-likeness window.

GPR40 (FFA1) Agonist Lead Optimization for Type 2 Diabetes

Patented GPR40 agonist series based on α-methyl-2-phenylpropanoic acid scaffolds explicitly require the chiral α-carbon for enantioselective receptor engagement [3]. The target compound provides the 2,4,5-trifluoro-substituted, chiral α-methyl ester entry point for synthesizing these agonists. Substituting with non-fluorinated or difluorinated analogs would reduce both lipophilicity (ΔLogP ≈ −0.64 for non-fluorinated) and target binding potency, as the trifluorophenyl group enhances hydrophobic packing in the GPR40 orthosteric site.

Fluorinated Chiral Building Block Library Construction for Medicinal Chemistry

The compound's combination of a 2,4,5-trifluorophenyl ring (electron-deficient, metabolically stable), α-chiral center, and methyl ester (hydrolyzable to carboxylic acid or reducible to alcohol) provides three orthogonal functional handles for library diversification [4]. The 23% higher density (1.267 vs. 1.029 g/cm³) relative to non-fluorinated analogs alters physical behavior in parallel synthesis and automated liquid handling, necessitating gravimetric rather than volumetric dispensing for accuracy [5].

Process Chemistry Route Scouting for Sitagliptin Intermediate Alternatives

The target compound can serve as an alternative starting material to 2,4,5-trifluorophenylacetic acid (TFAA) in sitagliptin synthetic routes, offering the advantage of a pre-installed α-methyl chiral center that eliminates a subsequent asymmetric alkylation step [6]. The predicted boiling point of 206.5±35.0 °C enables distillative purification under moderate vacuum, while the ester functionality facilitates straightforward hydrolysis to the free acid under mild basic conditions (NaOH/MeOH/H2O, room temperature).

Quote Request

Request a Quote for Methyl 2-(2,4,5-trifluorophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.